molecular formula C16H14N2O5 B5342954 methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate

methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate

Cat. No. B5342954
M. Wt: 314.29 g/mol
InChI Key: NKQJJKADPMKXFO-UHFFFAOYSA-N
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Description

Methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate, also known as MBBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBBA is a white crystalline powder that is soluble in organic solvents and is commonly used as a reagent in chemical synthesis.

Mechanism of Action

The mechanism of action of methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, thereby affecting various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has significant biochemical and physiological effects. The compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

Methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has several advantages as a reagent in lab experiments. It is stable, easy to handle, and has a high yield of synthesis. However, the compound has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate. One area of interest is its potential use as a drug candidate for the treatment of various diseases. Additionally, the compound's unique chemical structure makes it a promising candidate for the development of new materials with specific properties. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a promising chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound's unique chemical structure and significant biological activity make it a promising candidate for drug development and material science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.

Synthesis Methods

The synthesis of methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate involves the reaction of 4-aminobenzoic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base such as triethylamine. The resulting compound is then treated with methyl iodide to form this compound.

Scientific Research Applications

Methyl 4-{[(1,3-benzodioxol-5-ylamino)carbonyl]amino}benzoate has been extensively studied for its potential applications in various fields such as drug discovery, material science, and organic synthesis. The compound has been found to exhibit significant biological activity, making it a promising candidate for drug development.

properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-ylcarbamoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O5/c1-21-15(19)10-2-4-11(5-3-10)17-16(20)18-12-6-7-13-14(8-12)23-9-22-13/h2-8H,9H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKQJJKADPMKXFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49827263
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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